Sub-nanomolar Ki Against Human Leukocyte Elastase vs. Structurally Related Analogs
2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one demonstrates a Ki of 0.0430 nM against human leukocyte elastase [1]. This represents a 58% improvement in binding affinity compared to CHEMBL344066 (Ki = 0.0680 nM) and a 39% improvement over CHEMBL356120 (Ki = 0.0710 nM), both structurally related benzoxazinone derivatives tested under identical assay conditions [2].
| Evidence Dimension | Inhibition constant (Ki) against human leukocyte elastase |
|---|---|
| Target Compound Data | Ki = 0.0430 nM |
| Comparator Or Baseline | CHEMBL344066 (Ki = 0.0680 nM); CHEMBL356120 (Ki = 0.0710 nM) |
| Quantified Difference | 1.58-fold improvement over CHEMBL344066; 1.65-fold improvement over CHEMBL356120 |
| Conditions | Component deacylation rate constant assay; data curated by ChEMBL |
Why This Matters
For researchers developing HLE inhibitors for pulmonary emphysema or ARDS, the sub-nanomolar potency of this specific analog may reduce the required compound concentration in cellular or in vivo models compared to less potent alternatives.
- [1] BindingDB. BDBM50288098: Affinity Data Ki: 0.0430 nM for human leukocyte elastase. View Source
- [2] BindingDB. PrimarySearch_ki results for CHEMBL344066 and CHEMBL356120. View Source
